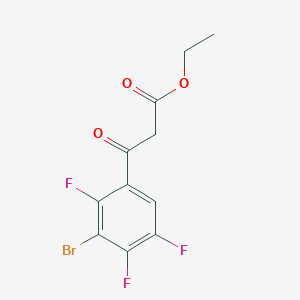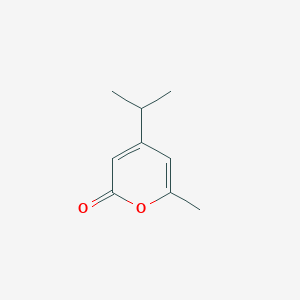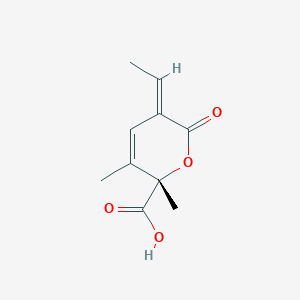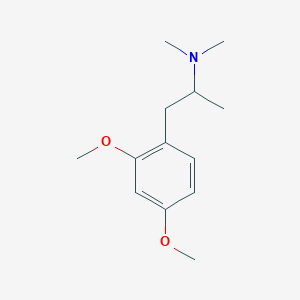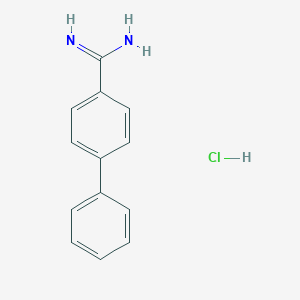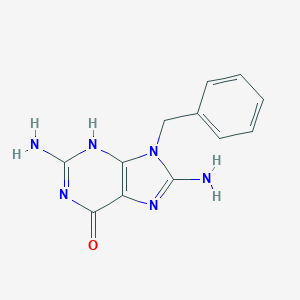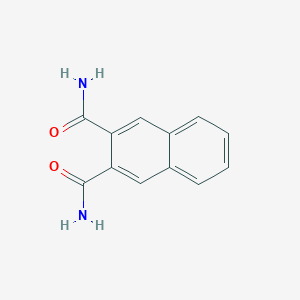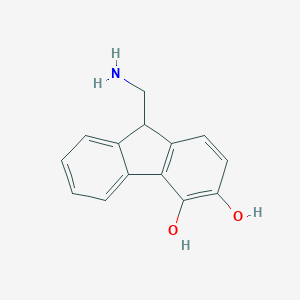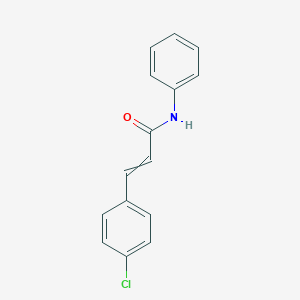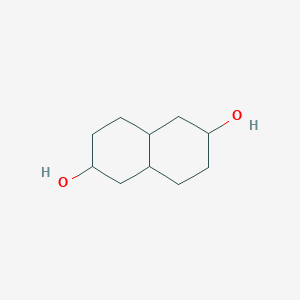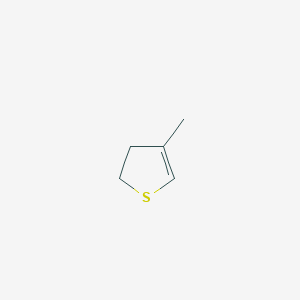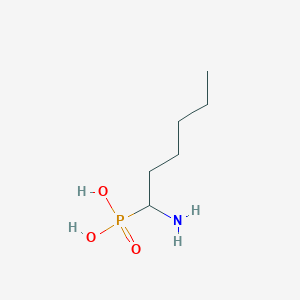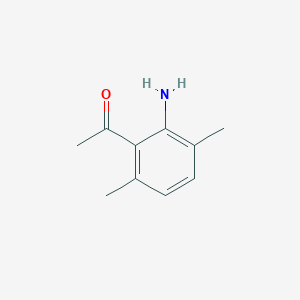![molecular formula C11H12N2O2 B009178 7-(4,5-Dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol CAS No. 100449-01-2](/img/structure/B9178.png)
7-(4,5-Dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) is a complex organic compound with a unique bicyclic structure. It is characterized by the presence of a bicyclo[4.2.0]octa-1,3,5-triene core, which is a fused ring system containing both cyclohexene and cyclobutene rings. The compound also features a diol group at positions 2 and 3, and a 4,5-dihydro-1H-imidazol-2-yl substituent at position 7. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic core. This is followed by functional group transformations to introduce the diol and imidazolyl groups. The reaction conditions often require the use of catalysts, such as palladium or platinum, and may involve high temperatures and pressures to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones or carboxylic acids.
Reduction: The imidazolyl group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazolyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield diketones, while reduction of the imidazolyl group can produce amines.
科学研究应用
Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) involves its interaction with specific molecular targets and pathways. The diol groups can form hydrogen bonds with biological molecules, while the imidazolyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the diol and imidazolyl groups, making it less reactive.
Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol: Lacks the imidazolyl group, affecting its biological activity.
Bicyclo[4.2.0]octa-1,3,5-triene-7-(4,5-dihydro-1H-imidazol-2-yl): Lacks the diol groups, impacting its chemical reactivity.
Uniqueness
The presence of both diol and imidazolyl groups in Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
7-(4,5-dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1(6),2,4-triene-2,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-9-2-1-6-7(10(9)15)5-8(6)11-12-3-4-13-11/h1-2,8,14-15H,3-5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRIOBDKLCQYEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2CC3=C2C=CC(=C3O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
